5-[(2-Propan-2-yloxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(2-Propan-2-yloxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a molecular formula of C20H18N2O4 This compound is known for its unique structure, which includes a naphthalene ring and a diazinane trione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Propan-2-yloxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of 2-(propan-2-yloxy)naphthalene-1-carbaldehyde with 1,3-dimethylbarbituric acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as piperidine, to facilitate the condensation reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-[(2-Propan-2-yloxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated or alkylated naphthalene derivatives.
Scientific Research Applications
5-[(2-Propan-2-yloxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-Propan-2-yloxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-5-{[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methylidene}-1,3-diazinane-2,4,6-trione
- Indole derivatives : Compounds containing the indole nucleus, which exhibit diverse biological activities .
Uniqueness
5-[(2-Propan-2-yloxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of a naphthalene ring and a diazinane trione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-[(2-propan-2-yloxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-10(2)24-15-8-7-11-5-3-4-6-12(11)13(15)9-14-16(21)19-18(23)20-17(14)22/h3-10H,1-2H3,(H2,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUBASGISLFCDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)NC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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